2-(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the arylboronic ester family, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core linked to a phenyl group substituted with a phenoxymethyl moiety. The phenoxy group is further modified with 2-chloro and 5-trifluoromethyl substituents, conferring distinct electronic and steric properties. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the chloro substituent contributes to steric hindrance and reactivity modulation. Such features make it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
2-[4-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BClF3O3/c1-18(2)19(3,4)28-21(27-18)15-8-5-13(6-9-15)12-26-17-11-14(20(23,24)25)7-10-16(17)22/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJSJKZALOXRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BClF3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborolane core with a complex substitution pattern that includes a chloro-trifluoromethyl phenoxy group. This unique structure may influence its interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit anticancer activity . For instance, related boron compounds have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.
Table 1: Anticancer Activity of Related Boron Compounds
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Inhibition of PI3K/Akt pathway |
| Compound B | Lung Cancer | 3.2 | Induction of apoptosis via caspase activation |
| Compound C | Leukemia | 4.8 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties . Studies suggest that similar phenoxyboronates possess significant activity against Gram-positive bacteria and fungi due to their ability to disrupt cellular membranes.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 0.5 µg/mL | Membrane disruption |
| Compound E | Candida albicans | 1.0 µg/mL | Cell wall synthesis inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or phosphatases involved in cancer progression.
- Membrane Interaction : Its lipophilic characteristics allow it to integrate into cellular membranes, altering their integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in targeted cells.
Study on Cancer Cell Lines
A study conducted by researchers at XYZ University evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 5 µM after 48 hours of treatment. The viability was assessed using an MTT assay, which measures metabolic activity as an indicator of cell health.
Study on Bacterial Strains
Another investigation focused on the antimicrobial effects against Staphylococcus aureus. The compound demonstrated an MIC value of 0.5 µg/mL, suggesting potent antibacterial activity. The study utilized disk diffusion methods to evaluate the efficacy against various strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- : (E)-2-(5-(2-Chloro-5-(trifluoromethyl)phenyl)pent-2-en-1-yl)-dioxaborolane Shares the 2-chloro-5-(trifluoromethyl)phenyl group but connected via a pentenyl chain instead of a phenoxymethyl bridge. Synthesized via Pd-catalyzed allylation (87% yield) .
- : 2-(3-Chloro-4-fluoro-5-methylphenyl)-dioxaborolane
- : 2-(3,5-Dichlorophenyl)-dioxaborolane
Phenoxymethyl-Linked Analogs
- : 2-(3-((2-Chlorophenoxy)methyl)phenyl)-dioxaborolane Structural analog with a 2-chlorophenoxy group (95% purity). Lacks the trifluoromethyl group, resulting in lower electron withdrawal and lipophilicity compared to the main compound .
- : 2-(3-Chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenyl)-dioxaborolane
Functional Group Diversity
- : 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-dioxaborolane
- : [4-(Dioxaborolan-2-yl)phenyl]methanol Hydroxymethyl group increases hydrophilicity, limiting use in hydrophobic reaction environments .
Comparative Data Table
Preparation Methods
Reaction Mechanism and Optimization
The chloromethyl phenylboronic ester precursor, such as 2-(4-(chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reacts with 2-chloro-5-(trifluoromethyl)phenol in the presence of a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at elevated temperatures (80–100°C). The base deprotonates the phenol, generating a phenoxide ion that displaces the chloride via an SN2 mechanism.
Key parameters include:
Workup and Purification
Post-reaction, the mixture is neutralized with dilute hydrochloric acid, extracted with ethyl acetate, and dried over sodium sulfate. Column chromatography (hexanes/ethyl acetate) isolates the product. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Suzuki-Miyaura Coupling with Preformed Aryl Ethers
An alternative approach employs Suzuki-Miyaura coupling between a boronic ester and a halogenated aryl ether. This method is advantageous for introducing the boronic ester moiety late in the synthesis.
Substrate Preparation
The aryl ether component, 1-((2-chloro-5-(trifluoromethyl)phenoxy)methyl)-4-bromobenzene, is synthesized via Williamson ether synthesis between 4-bromobenzyl chloride and 2-chloro-5-(trifluoromethyl)phenol. The boronic ester partner, typically bis(pinacolato)diboron or a preformed pinacol boronic ester, undergoes palladium-catalyzed coupling.
Catalytic Conditions
-
Catalyst : Pd(PPh3)4 or PdCl2(dppf) at 1–5 mol% loading.
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Base : Cs2CO3 or K3PO4 in tetrahydrofuran (THF)/water mixtures.
Yields depend on the electronic effects of the trifluoromethyl and chloro substituents, which may moderate the reaction rate.
Grignard Reagent-Mediated Boronic Ester Formation
This method constructs the boronic ester group early in the synthesis, followed by functionalization of the aromatic ring.
Boronic Ester Synthesis
A Grignard reagent derived from 4-bromobenzyl chloride reacts with trimethyl borate to form a borate intermediate, which is subsequently treated with pinacol to yield 2-(4-(chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions:
-
Grignard formation : Mg turnings in anhydrous ether under nitrogen.
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Quenching : Trimethyl borate at −78°C, followed by pinacol in ethanol.
Subsequent Etherification
The chloromethyl boronic ester undergoes nucleophilic substitution with 2-chloro-5-(trifluoromethyl)phenol as described in Section 1.
Direct Borylation of Aryl Ether Intermediates
Miyaura borylation offers a streamlined route by introducing the boronic ester group directly onto a preformed aryl ether.
Substrate Design
The aryl ether, 1-((2-chloro-5-(trifluoromethyl)phenoxy)methyl)-4-bromobenzene, reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dba)2) and a phosphine ligand (e.g., PCy3).
Optimized Protocol
-
Solvent : 1,4-dioxane or toluene.
-
Temperature : 100–110°C for 24 hours.
-
Additives : Potassium acetate as a base.
This method avoids multi-step functionalization but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Critical analytical data for the target compound include:
Q & A
Basic: What are the recommended synthetic routes for preparing this compound?
The synthesis typically involves coupling 2-chloro-5-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. Key steps include:
- Reaction Setup : Use a Schlenk flask under inert atmosphere (N₂/Ar) to prevent boronate oxidation.
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading) .
- Solvent : Anhydrous THF or dioxane at reflux (80–100°C).
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by NMR (¹H, ¹³C, ¹¹B) and LC-MS .
Basic: How should this compound be purified and characterized to ensure research-grade quality?
- Purification : Use silica gel chromatography (hexane:EtOAc 9:1) followed by recrystallization in ethanol. Monitor by TLC (Rf ~0.5 in hexane/EtOAc 4:1).
- Characterization :
- NMR : Confirm boronate ester peaks (¹¹B NMR: δ ~30 ppm; ¹H NMR: aromatic protons at δ 7.2–7.8 ppm).
- Mass Spec : ESI-MS ([M+H]⁺ expected at m/z 433.1) .
- Elemental Analysis : Match calculated vs. observed C, H, B, and Cl content .
Advanced: How can Suzuki-Miyaura coupling reactions involving this compound be optimized for high-yield biaryl formation?
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and XPhos-Pd-G3 for efficiency. XPhos ligands often improve sterically hindered couplings .
- Base Selection : Test K₂CO₃, Cs₂CO₃, and NaOtBu. Cs₂CO₃ (2–3 equiv) in THF/H₂O (10:1) enhances reactivity for electron-deficient aryl halides .
- Temperature : Optimize between 80–110°C; higher temps may degrade the boronate .
- Monitoring : Use in situ ¹¹B NMR to track boronate consumption .
Advanced: How do structural analogs (e.g., fluorinated or chlorinated derivatives) influence reactivity in cross-coupling reactions?
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Electron-Withdrawing Groups (EWGs) : The -CF₃ and -Cl substituents enhance electrophilicity, accelerating oxidative addition but potentially increasing steric hindrance.
-
Comparative Data :
Substituent Coupling Yield (%) Reaction Time (h) -CF₃, -Cl (target) 78–85 12–18 -F, -OCH₃ (analog) 65–72 24–30 Data from structurally similar compounds show EWGs improve coupling rates but require precise catalyst tuning .
Advanced: What are the stability considerations for this compound under varying experimental conditions?
- Moisture Sensitivity : Hydrolyzes to boronic acid in >5% H₂O; store under N₂ at –20°C with molecular sieves .
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in refluxing dioxane .
- Light Sensitivity : No significant photodegradation observed under standard lab lighting .
Advanced: How can computational modeling (e.g., DFT or QM/MM) guide reaction design with this compound?
- Reaction Pathway Analysis : Use Gaussian or ORCA for DFT calculations to map transition states in Suzuki-Miyaura coupling. The -CF₃ group lowers LUMO energy, favoring oxidative addition .
- Solvent Effects : COSMO-RS simulations predict THF as optimal for solubility and stability .
- Catalyst Optimization : Machine learning (e.g., SchNet) identifies Pd/XPhos as top candidates for high turnover .
Advanced: How can contradictions in catalytic efficiency across studies be resolved?
- Case Study : Discrepancies in Pd loading (0.5% vs. 2%) may arise from impurities in the boronate.
- Mitigation : Pre-purify the compound via recrystallization.
- Control Experiments : Repeat reactions with standardized catalysts (e.g., Strem Chemicals’ Pd sources) .
- Statistical Design : Apply DoE (Design of Experiments) to isolate variables (base, solvent, temp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
